Serrin A

Cytotoxicity Cancer Research Natural Products

Serrin A is a research-grade ent-kaurene diterpenoid with a unique substitution pattern (13-deoxy-10-O-ethyl-8-hydroxy) that confers distinct immunosuppressive properties and weak cytotoxicity (IC50 < 10 μM). This profile makes it an ideal, non-potent comparator for SAR studies, cytostatic mechanism research, and as an analytical standard. Choose this specific compound to ensure reproducibility and accurate benchmarking in immunology and oncology programs.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B1150853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerrin A
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCCOC1C2C(CCC3C2(C4CCC5CC4(C(=O)C5=C)C(=O)O3)C(O1)O)(C)C
InChIInChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3/t12-,13-,14+,15-,17-,19?,21+,22+/m1/s1
InChIKeyBYOLCBRZEMRXHS-BGPRIOEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Serrin A: Immunosuppressive ent-Kaurene Diterpenoid Sourcing and Specifications


Serrin A (CAS 845959-98-0, molecular formula C22H30O6) is a naturally occurring ent-kaurene diterpenoid isolated from the aerial parts of Isodon serra (Rabdosia serra) [1]. It exhibits weak to moderate cytotoxic activities (IC50 < 10 μM) against two human cancer cell lines [2]. Serrin A is recognized for its immunosuppressive properties and is primarily utilized as a research tool in immunology and oncology studies [1].

Why Closely Related ent-Kaurene Analogs Cannot Substitute Serrin A


The ent-kaurene diterpenoid class encompasses a diverse array of compounds with varying bioactivity profiles, even among those isolated from the same plant source. Serrin A's specific substitution pattern (13-deoxy-10-O-ethyl-8-hydroxy) imparts distinct immunosuppressive and cytotoxic properties that are not universally shared by its structural analogs [1]. For instance, while Enmein and Oridonin exhibit potent immunosuppressive effects with defined IC50 values, Serrin A's activity profile is characterized by weak to moderate cytotoxicity against cancer cell lines, indicating a unique biological fingerprint [2]. Therefore, assuming interchangeability between Serrin A and other ent-kaurene diterpenoids risks compromising experimental reproducibility and misinterpretation of biological outcomes.

Quantitative Differentiation of Serrin A Against Key ent-Kaurene Comparators


Comparative Cytotoxicity: Serrin A vs. Lushanrubescensin J in Cancer Cell Lines

In a direct head-to-head comparison within the same study, Serrin A and Lushanrubescensin J were evaluated for cytotoxicity against two human cancer cell lines [1]. Serrin A exhibited weak to moderate cytotoxic activities (IC50 < 10 μM), whereas Lushanrubescensin J demonstrated potent inhibitory activity against K562 cells with an IC50 of 0.93 μg/mL (~2.5 μM based on molecular weight of 376.5) [2]. This significant potency difference underscores Serrin A's distinct profile as a compound with moderate, rather than potent, cytotoxic activity, making it suitable for studies requiring partial growth inhibition rather than complete cell death.

Cytotoxicity Cancer Research Natural Products

Immunosuppressive Activity Profile: Serrin A vs. Enmein and Oridonin

While Serrin A is described as an immunosuppressive ent-kaurene diterpenoid, quantitative immunosuppressive data are limited [1]. In contrast, closely related compounds Enmein and Oridonin have well-defined immunosuppressive activities. Enmein displays an IC50/EC50 ratio of 1.55 in Con A-stimulated murine splenic T lymphocytes [2], and Oridonin has an IC50 of 8.5 μg/mL in the same assay [3]. Serrin A's immunosuppressive potency remains unquantified in comparable assays, representing a knowledge gap that precludes direct potency comparisons. However, its classification as an immunosuppressive agent suggests potential applications in immunological studies where a compound with undefined potency may be suitable for exploratory or mechanistic investigations.

Immunosuppression T-Lymphocyte Proliferation Autoimmune Research

Structural Distinction: Serrin A vs. Isodocarpin in Melanogenesis Inhibition

Serrin A and Isodocarpin are both ent-kaurene diterpenoids but exhibit divergent bioactivity profiles. Isodocarpin is a potent melanogenesis inhibitor with an IC50 of 0.19 μM in B16 4A5 cells [1]. In contrast, Serrin A shows no reported activity in melanogenesis assays, with its primary documented activity being weak to moderate cytotoxicity against cancer cells [2]. This structural divergence highlights that even minor substitutions within the ent-kaurene scaffold can profoundly alter biological target engagement.

Melanogenesis Dermatology Research Enzyme Inhibition

Source and Structural Identity: Serrin A vs. Serrin B

Serrin A and Serrin B are co-isolated from Isodon serra and represent structurally related ent-kaurene diterpenoids [1]. While their exact structural differences are not fully detailed in the available abstract, both compounds exhibit weak to moderate cytotoxic activities (IC50 < 10 μM) against the same two human cancer cell lines [1]. However, Serrin A is specifically designated as an immunosuppressive agent, whereas Serrin B's immunosuppressive activity is not explicitly stated [2]. This suggests potential functional divergence despite similar cytotoxic potency.

Natural Product Chemistry Plant Metabolomics Analytical Standards

Optimal Use Cases for Serrin A in Scientific Research and Development


Moderate Cytotoxicity Screening in Oncology Research

Serrin A's weak to moderate cytotoxic activity (IC50 < 10 μM) makes it an ideal candidate for screening programs that aim to identify compounds with partial growth inhibition effects, as opposed to potent cytotoxic agents like Lushanrubescensin J [1]. Its activity profile supports studies focused on cytostatic mechanisms rather than outright cytotoxicity.

Immunosuppressive Mechanism Exploration with Uncharacterized Potency

As a designated immunosuppressive ent-kaurene diterpenoid with undefined potency, Serrin A provides a valuable tool for investigating the structure-activity relationships governing immunosuppressive effects within this class [1]. It can be employed in exploratory assays to map the functional consequences of specific structural modifications.

Analytical Standard for Isodon serra Metabolite Profiling

Serrin A serves as a reliable analytical standard for the identification and quantification of ent-kaurene diterpenoids in Isodon serra extracts and related botanicals [1]. Its well-defined chemical structure and CAS number facilitate accurate LC-MS and HPLC analyses in natural product chemistry.

Comparative Studies of ent-Kaurene Diterpenoid Bioactivity

Serrin A's distinct activity profile (moderate cytotoxicity, immunosuppressive classification) positions it as a key comparator for benchmarking other ent-kaurene diterpenoids, such as Isodocarpin and Enmein, in systematic bioactivity assessments [2]. This enables the construction of robust structure-activity relationship models.

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